Diethyl(isopropyl)silanol
Description
Significance and Research Context of Organosilicon Compounds
Organosilicon compounds, characterized by carbon-silicon bonds, are a cornerstone of modern materials science and synthetic chemistry. researchgate.netuni-saarland.de Their unique properties, such as thermal stability, chemical inertness, and hydrophobicity, make them indispensable in a vast array of applications, from industrial sealants and adhesives to advanced biomedical devices and electronics. researchgate.net The field is continually evolving, with current research focusing on sustainable synthesis methods and novel applications in areas like green chemistry and nanotechnology. nih.govchemimpex.com The versatility of silicon allows for the creation of a wide range of structures, including silanes, siloxanes, and silanols, each with distinct and valuable functionalities. researchgate.net
Role of Silanols as Fundamental Intermediates and Functional Motifs
Silanols, which feature a hydroxyl group directly bonded to a silicon atom (Si-OH), are analogous to alcohols in organic chemistry. mdpi.com They are frequently invoked as key intermediates in the synthesis of silicone polymers and in silicate (B1173343) mineralogy. mdpi.com The reactivity of the silanol (B1196071) group, particularly its ability to undergo condensation to form stable siloxane bonds (Si-O-Si), is fundamental to the production of silicones. mdpi.com Beyond their role as precursors, silanols are increasingly recognized for their own functional utility. They are used to modify the surfaces of materials to enhance properties like water resistance and are explored as catalysts and as building blocks for complex molecular architectures. chemimpex.comacs.org The acidity of silanols, which is greater than that of their corresponding alcohols, further contributes to their unique chemical behavior and applications. mdpi.com
Historical Development of Diethyl(isopropyl)silanol Research Trajectories
The study of organosilicon compounds dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, achieved in 1863. acs.org The first isolated silanol, triethylsilanol, was prepared by Albert Ladenburg in 1871. mdpi.com Early research into silanols was often challenging due to their tendency to self-condense. nih.gov The development of the "Direct Process" by Eugene G. Rochow in the 1940s revolutionized the silicone industry and spurred further investigation into organosilicon chemistry. newcastle.edu.au While specific historical research trajectories for this compound are not extensively documented in early literature, its emergence is a part of the broader expansion of organosilicon chemistry. The focus has shifted from fundamental synthesis to exploring the applications of a diverse range of organosilicon compounds with tailored properties. uni-saarland.de The development of stable, functionalized silanols like this compound is a direct result of this progress, driven by the demand for new materials with specific performance characteristics. acs.org
Scope and Objectives of the Academic Investigation of this compound
The academic investigation of this compound is primarily focused on leveraging its specific structural and chemical properties for various applications. Key areas of research interest include its role as a crucial intermediate in the synthesis of specialized silicone polymers and as a coupling agent to enhance adhesion between organic and inorganic materials. chemimpex.com Researchers are also exploring its utility in surface modification to impart hydrophobicity, a valuable property in textiles and electronics. chemimpex.com Furthermore, its potential as a building block in the synthesis of more complex silane (B1218182) derivatives for advanced materials and in cosmetic formulations is an active area of study. chemimpex.com The overarching objective is to understand how the interplay of the diethyl and isopropyl groups influences the reactivity of the silanol moiety and the properties of the resulting materials, thereby enabling the design of novel and improved products.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₈OSi |
| Molecular Weight | 146.31 g/mol |
| CAS Number | 1158830-31-9 |
| Appearance | Colorless clear liquid |
| Density | 0.87 g/mL |
| Refractive Index (n20D) | 1.44 |
| IUPAC Name | diethyl-hydroxy-propan-2-ylsilane |
Data sourced from Chem-Impex chemimpex.com and PubChem nih.gov.
Spectroscopic Data of this compound
| Spectroscopic Data | |
| IUPAC Name | diethyl-hydroxy-propan-2-ylsilane nih.gov |
| InChI | InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3 nih.gov |
| InChIKey | MCIZETFFSOLIHL-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CCSi(C(C)C)O nih.gov |
Data sourced from PubChem nih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl-hydroxy-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZETFFSOLIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl Isopropyl Silanol and Its Derivatives
Hydrolytic Routes to Diethyl(isopropyl)silanol Synthesis
The most conventional approach to silanol (B1196071) synthesis involves the hydrolysis of reactive silicon precursors. This method leverages the susceptibility of silicon-heteroatom bonds to cleavage by water.
Hydrolysis of Halosilanes (e.g., Chlorosilanes)
The hydrolysis of chlorosilanes is a well-established and direct method for the preparation of silanols. In the case of this compound, the precursor would be Diethyl(isopropyl)chlorosilane. The reaction proceeds via a nucleophilic substitution at the silicon center, where a water molecule attacks the silicon atom, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base, such as an amine or ammonia, to neutralize the hydrochloric acid byproduct, which can otherwise catalyze the self-condensation of the newly formed silanol to form a siloxane.
The general mechanism involves the coordination of a water molecule to the silicon atom, forming a pentacoordinate intermediate. This is followed by the elimination of a chloride ion and a proton to yield the silanol. The rate and outcome of the hydrolysis can be influenced by factors such as the steric bulk of the substituents on the silicon atom, the solvent, and the pH of the reaction medium. For sterically hindered chlorosilanes like Diethyl(isopropyl)chlorosilane, the rate of hydrolysis may be slower compared to less hindered analogues, which can be advantageous in isolating the silanol product and preventing immediate condensation.
Water-Mediated Oxidation of Hydrosilanes
An alternative hydrolytic route involves the catalytic oxidation of hydrosilanes using water as the oxygen source. This method is considered a greener alternative to using strong oxidants. The synthesis of this compound via this route would start from Diethyl(isopropyl)silane. The reaction requires a catalyst, typically a transition metal complex, to activate the Si-H bond.
Various transition metal catalysts, including those based on rhodium, iridium, and manganese, have been shown to be effective for the hydrolytic oxidation of organosilanes. The catalytic cycle generally involves the oxidative addition of the Si-H bond to the metal center, followed by reaction with water to form the silanol and regenerate the active catalyst, with the concomitant release of hydrogen gas. The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the silanol product over the formation of siloxanes.
For instance, studies on the rhodium-catalyzed hydrolysis of triorganosilanes have demonstrated the feasibility of this transformation. While a specific application to Diethyl(isopropyl)silane is not detailed, analogous reactions with other trialkylsilanes suggest that this method would be a viable synthetic pathway.
Non-Hydrolytic Approaches for this compound Formation
To circumvent the often-competing condensation reactions that can occur in aqueous environments, non-hydrolytic methods for silanol synthesis have been developed.
Hydrogenolysis of Benzyloxysilanes
A notable non-hydrolytic method for the synthesis of silanols is the hydrogenolysis of benzyloxysilanes. This approach involves the cleavage of a silicon-benzyloxy bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). For the synthesis of this compound, the precursor Diethyl(isopropyl)(benzyloxy)silane would be required.
This method offers the advantage of proceeding under neutral and anhydrous conditions, which minimizes the risk of siloxane formation. The reaction is generally clean and provides the desired silanol in good yield. The process involves the catalytic hydrogenation of the benzyl (B1604629) ether, which results in the formation of the silanol and toluene (B28343) as a byproduct. To ensure the reaction is truly non-hydrolytic, it is crucial to use a dried catalyst, as commercially available Pd/C is often moistened with water for safety.
A study on the non-hydrolytic synthesis of various silanols via this method demonstrated its broad applicability to different benzyloxysilanes, yielding silanemonools, diols, and triols. The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF) under a hydrogen atmosphere at room temperature.
Asymmetric Synthesis of Si-Stereogenic this compound Derivatives
The synthesis of chiral, Si-stereogenic silanols is a significant challenge in organosilicon chemistry. One powerful strategy to achieve this is through the desymmetrization of prochiral silanediols.
Organocatalytic Desymmetrization of Prochiral Silanediols
Recent research has demonstrated the successful organocatalytic asymmetric synthesis of Si-stereogenic siloxanols through the desymmetrization of prochiral silanediols. This metal-free silylation method utilizes a chiral imidazole-containing catalyst to achieve high yields and enantioselectivities.
In a relevant study, the desymmetrization of a prochiral silanediol (B1258837) bearing an isopropyl group, (isopropyl)(methyl)silanediol, was achieved with excellent results. The reaction involved the enantioselective silylation of one of the two hydroxyl groups of the silanediol with a chlorosilane in the presence of a chiral organocatalyst. This approach provides access to enantioenriched siloxanols, which are valuable precursors to chiral silanols.
The research highlights the effectiveness of a bifunctional imidazole (B134444) catalyst which, through hydrogen bonding interactions, activates the silanediol and facilitates the enantioselective silylation. The desymmetrization of the isopropyl-substituted silanediol with diphenyl(hydrido)chlorosilane, for example, yielded the corresponding Si-stereogenic hydridosiloxanol with an outstanding enantiomeric ratio of 98:2. nih.govacs.org This demonstrates the potential of this methodology for creating chiral derivatives closely related to this compound.
The table below summarizes the key findings for the desymmetrization of an isopropyl-containing prochiral silanediol.
| Entry | Silanediol | Silylating Agent | Catalyst | Base | Solvent | Yield (%) | er |
| 1 | (isopropyl)(phenyl)silanediol | Diphenyl(hydrido)chlorosilane | Chiral Imidazole | DIPEA | Toluene | 93 | 98:2 |
er = enantiomeric ratio DIPEA = N,N-Diisopropylethylamine
This organocatalytic desymmetrization represents a significant advancement in the synthesis of Si-stereogenic compounds and offers a clear pathway to chiral derivatives of silanols with secondary alkyl groups like isopropyl.
Transition Metal-Catalyzed Enantioselective C-H Alkenylation
The construction of silicon-stereogenic silanols represents a significant advancement in organosilicon chemistry. One powerful method to achieve this is through palladium-catalyzed intermolecular C-H alkenylation. researchgate.netnih.gov This strategy allows for the creation of chiral silanols with high enantioselectivity. researchgate.net The process typically employs an oxime ether as a directing group to guide the C-H activation at a specific site on one of the silanol's organic substituents. chemrxiv.org
The reaction is facilitated by a palladium catalyst in conjunction with a chiral ligand, such as the commercially available L-pyroglutamic acid, which stabilizes the catalyst and induces chirality in the product. nih.govchemrxiv.org This methodology has been shown to be effective for a broad range of substrates and is tolerant of various functional groups. nih.gov While direct C-H alkenylation of this compound has not been specifically detailed, this catalytic system provides a viable pathway for synthesizing its chiral derivatives by targeting the C-H bonds on the ethyl or isopropyl groups. Mechanistic and computational studies suggest that the enantioselectivity originates during the C-H bond activation step. nih.govchemrxiv.org
| Parameter | Condition | Purpose/Comment | Source |
| Catalyst | Palladium (e.g., Pd(OAc)₂) | Facilitates the C-H activation and C-C bond formation. | researchgate.net |
| Ligand | Chiral Amino Acid (e.g., L-pyroglutamic acid) | Induces enantioselectivity in the final product. | nih.govchemrxiv.org |
| Directing Group | Oxime Ether | Guides the catalyst to a specific C-H bond for activation. | chemrxiv.org |
| Reactant | Alkene | The group to be added to the silane (B1218182) backbone. | researchgate.net |
| Solvent | Organic Solvent (e.g., 1,2-dichloroethane) | Provides a suitable medium for the reaction. | |
| Outcome | High Enantioselectivity | Produces silicon-stereogenic silanol derivatives. | nih.gov |
Biocatalytic Approaches to Silylation Reactions
Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis for forming silicon-oxygen bonds. acs.org A key enzyme in this field is Silicatein-α (Silα), derived from marine sponges. dntb.gov.uamanchester.ac.uk This enzyme naturally catalyzes the hydrolysis and condensation of silicates to form the sponge's silica (B1680970) skeleton. rsc.org
| Substrate (Alcohol) | Enzyme | Solvent | Conversion | Key Finding | Source |
| Various Phenols | Silicatein-α (Silα) | Toluene | Modest to High | Enzyme shows a general preference for phenols over aliphatic alcohols. | dntb.gov.uamdpi.com |
| Chiral Aliphatic Alcohols | Silicatein-α (Silα) | Toluene | Low | Enzyme exhibits a preference for S-enantiomers. | mdpi.com |
| Dimethyldimethoxysilane | Silicatein-α (Silα) | Toluene | Polymer Formation | Demonstrates biocatalytic formation of polysiloxane chains. | rsc.org |
Synthesis of Complex Silane and Siloxane Architectures Incorporating this compound Units
Formation of Siloxane Networks and Polymers
The formation of siloxanes, which are compounds containing Si-O-Si linkages, is fundamentally achieved through the condensation of silanols. wikipedia.org This reaction involves the elimination of a water molecule from two silanol (Si-OH) groups to form a siloxane bond. wikipedia.orgmdpi.com This process can be catalyzed by either acids or bases. mdpi.com
The structure of the resulting polymer or network is dictated by the functionality of the silanol monomer. Since this compound possesses only one reactive hydroxyl group, it acts as a chain terminator. When introduced into a polymerization reaction with difunctional silanols (which act as chain extenders) or trifunctional silanols (which act as cross-linkers), it effectively caps (B75204) the growing polysiloxane chain. This allows for precise control over the polymer's average molecular weight and viscosity. Its bulky isopropyl and flexible ethyl groups would also influence the physical properties of the resulting polymer, such as its solubility and thermal stability.
Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS)
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silicate (B1173343) core and an organic exterior, having the general formula [RSiO₃/₂]ₙ. wikipedia.org They are typically synthesized through the hydrolysis and condensation of organotrichlorosilanes or organotrialkoxysilanes. wikipedia.org
While this compound cannot form a POSS cage on its own due to its monofunctionality, it is well-suited for the functionalization of pre-existing POSS structures. google.com Incompletely condensed POSS cages, which possess reactive silanol groups (POSS-Silanols) on their vertices, can serve as platforms for further modification. wikipedia.orgmdpi.com this compound can be reacted with these POSS-Silanols through a condensation reaction to cap one or more of the cage's corners. This silylation process attaches the diethyl(isopropyl)silyl group to the nanostructure, modifying its properties such as solubility, thermal stability, and compatibility with polymer matrices. google.com
Functionalization of Larger Silicate Frameworks and Assemblies
The surfaces of silicate materials, such as silica nanoparticles and glass, are rich in silanol (Si-OH) groups. atomfair.comnih.gov These groups serve as reactive sites for surface modification, a process crucial for tailoring the material's properties for specific applications. nih.govethz.ch A common method for functionalization involves the reaction of these surface silanols with organosilanes, such as (3-aminopropyl)triethoxysilane (APTES), to form stable, covalent Si-O-Si bonds. atomfair.comunam.mx
This compound can be incorporated into these frameworks through several mechanisms. It can be used in a co-condensation reaction during the initial synthesis of the silicate material (e.g., via a sol-gel process), which would incorporate Diethyl(isopropyl)siloxy groups throughout the resulting framework. Alternatively, it could be used to modify a pre-existing functionalized surface. For instance, a surface previously treated to bear a reactive group could then be coupled with this compound. This approach allows for the precise introduction of the specific steric and electronic properties of the diethyl(isopropyl)silyl group onto the surface of a larger silicate assembly, influencing its hydrophobicity, reactivity, and interfacial interactions. acs.org
Reactivity and Reaction Mechanisms of Diethyl Isopropyl Silanol
Condensation Reactions of Diethyl(isopropyl)silanol
Condensation reactions are a hallmark of silanol (B1196071) chemistry, involving the formation of a siloxane (Si-O-Si) bond with the concurrent elimination of a small molecule, typically water. These reactions are fundamental to the synthesis of silicone polymers and materials.
This compound can react with itself in a self-condensation reaction to form a disiloxane (B77578) and water. This process involves the formation of a covalent bond between the silicon atom of one molecule and the oxygen atom of another, resulting in the elimination of a water molecule. The product of this reaction is 1,1,3,3-tetraethyl-1,3-diisopropyldisiloxane. The reaction is an equilibrium, and its progression can be driven forward by the removal of water. While thermodynamically favorable due to the formation of a stable siloxane bond, the reaction is often kinetically slow and requires catalysis.
This compound can also undergo hetero-condensation with organic alcohols and phenols to produce the corresponding silyl (B83357) ethers and water. This dehydrative condensation provides a direct route to silylation of hydroxyl-containing compounds. mdpi.comresearchgate.net Studies on similar silanols, such as triethylsilanol, have shown that these reactions can be catalyzed by enzymes like Silicatein-α, which often exhibit a preference for phenolic substrates over aliphatic alcohols. mdpi.com The reaction circumvents the need for harsh silylating agents, with water being the only byproduct. mdpi.comresearchgate.net Rare-earth Lewis acids have also been reported as effective catalysts for such dehydrative condensations. mdpi.comresearchgate.net
Table 1: Representative Hetero-Condensation Reactions
| Reactant A | Reactant B | Product Type | Catalyst Example |
|---|---|---|---|
| This compound | Phenol | Aryl silyl ether | Silicatein-α, Yb(OTf)₃ |
| This compound | Ethanol | Alkyl silyl ether | Sc(OTf)₃ |
The self-condensation of silanols is typically slow and requires either an acid or a base catalyst to proceed at a practical rate. dtic.mil The choice of catalyst significantly influences the reaction mechanism and the structure of the resulting products. unm.edu
Acid Catalysis : Under acidic conditions, the hydroxyl group of the silanol is protonated, forming a more reactive intermediate (Si-OH₂⁺). dtic.milunm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the oxygen atom of a second, neutral silanol molecule. unm.edu This mechanism generally leads to the formation of linear or weakly branched siloxane structures. dtic.milunm.edu
Base Catalysis : In the presence of a base, the silanol is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks the silicon atom of a neutral silanol molecule, displacing its hydroxyl group. unm.edu Base-catalyzed condensation reactions tend to favor the formation of highly branched networks or dense, colloidal particles. dtic.milunm.edu
Table 2: Comparison of Acid and Base Catalysis in Silanol Condensation
| Feature | Acid Catalysis | Base Catalysis |
|---|---|---|
| Intermediate | Protonated silanol (Si-OH₂⁺) | Silanolate anion (Si-O⁻) |
| Rate-Determining Step | Often particle nucleation | Condensation of hydrolyzed species |
| Product Structure | Tends to be linear or weakly branched dtic.mil | Tends to be highly dense and branched dtic.mil |
| Mechanism Type | Electrophilic attack on silicon | Nucleophilic attack by silanolate |
The condensation of silanols is a thermodynamically driven process, favored by the formation of the strong and stable siloxane bond. However, the reaction is subject to kinetic control. The rate of condensation is influenced by several factors, including the concentration of reactants, temperature, pH (catalyst), and the steric and electronic nature of the substituents on the silicon atom. researchgate.net
The ethyl and isopropyl groups on this compound exert steric hindrance around the silicon center, which can decrease the rate of condensation compared to less substituted silanols like trimethylsilanol. The reaction is an equilibrium process, and the removal of the water byproduct is necessary to drive the reaction to completion. Kinetic studies of silane (B1218182) hydrolysis and condensation are often monitored using NMR spectroscopy to track the evolution of different silicon-containing species over time. researchgate.net
Metal-Catalyzed Transformations Involving this compound
The hydroxyl group of silanols allows them to serve as versatile reagents in metal-catalyzed reactions, most notably in cross-coupling for the formation of carbon-carbon bonds.
Organosilanols, including this compound, are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, often referred to as Hiyama couplings. sigmaaldrich.com This method has become a valuable alternative to other cross-coupling reactions that use organometallic reagents based on tin, boron, or zinc. sigmaaldrich.com A key advantage of organosilanols is their relatively low toxicity and stability to air and moisture. sigmaaldrich.com
The reaction involves the coupling of the organosilyl group with an organic electrophile, such as an aryl, heteroaryl, or vinyl halide or triflate. tcichemicals.com For the cross-coupling to occur, the silanol must be "activated" to enhance the nucleophilicity of the organic group attached to silicon. This activation can be achieved in two primary ways:
Fluoride Activation : A stoichiometric amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), is added. The fluoride ion coordinates to the silicon atom, forming a hypervalent and highly nucleophilic silicate (B1173343) species that readily participates in transmetalation with the palladium catalyst. sigmaaldrich.com
Base Activation : A base, such as sodium hydride (NaH), sodium tert-butoxide (NaOt-Bu), or TMSOK, is used to deprotonate the silanol, forming a nucleophilic silanolate in situ. sigmaaldrich.com This approach is advantageous when the substrate contains fluoride-sensitive functional groups, such as silyl protecting groups. sigmaaldrich.com
The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the activated silanolate and subsequent reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The hydroxysilyl moiety can also act as a directing group, enabling regioselective C-H functionalization at positions proximal to the group. kyoto-u.ac.jp
Table 3: Components in this compound Cross-Coupling Reactions
| Component | Role | Examples |
|---|---|---|
| Silanol | Nucleophilic Partner | This compound |
| Electrophile | Electrophilic Partner | Iodobenzene, Vinyl Bromide, Aryl Triflates |
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Activator | Generates nucleophilic silicate/silanolate | TBAF (Fluoride), NaH, NaOt-Bu (Base) |
| Product | C-C Coupled Molecule | Isopropyl-diethyl-phenylsilane, Alkenyl(diethyl)isopropylsilane |
Organocatalytic Applications of this compound Analogues
Silanols and their analogues, particularly silanediols, have found significant application as organocatalysts in asymmetric synthesis. Their utility is highlighted in reactions that produce chiral molecules with high enantioselectivity. The development of multifunctional chiral ligands containing silanol groups is a key area of this research digitellinc.com.
One notable application is the organocatalytic desymmetrization of prochiral silanediols. Using a chiral imidazole-containing catalyst, Si-stereogenic compounds can be synthesized with high yields and enantioselectivity up to 98:2. This metal-free silylation method is effective for a variety of silanediol (B1258837) and silyl chloride substrates, including those with secondary alkyl groups like isopropyl acs.org. This demonstrates the potential for creating complex chiral silicon centers for applications in materials science and medicinal chemistry acs.org.
Furthermore, silanols have been incorporated into ligands for metal-catalyzed asymmetric reactions. For example, chiral silanol-containing ligands have been successfully used in copper-catalyzed enantioselective N-H insertion reactions into diazoacetates. This method affords enantioenriched unnatural amino acid derivatives with high selectivity digitellinc.com. The modular nature of these silanol ligands allows for systematic modifications to fine-tune the catalyst's efficiency and selectivity by influencing non-covalent interactions within the catalytic system digitellinc.com.
The development of imidodiphosphorimidates (IDPi) as catalysts has enabled a highly enantioselective, desymmetrizing carbon-carbon bond-forming reaction of symmetrical bis(methallyl)silanes with phenols, producing structurally diverse Si-stereogenic silyl ethers acs.org.
| Catalytic System | Reaction | Product Type | Key Advantage |
| Chiral Imidazole (B134444) Catalyst | Desymmetrization of prochiral silanediols | Si-stereogenic siloxanols | High enantioselectivity (up to 98:2 er) in a metal-free system acs.org. |
| Copper(I) with Chiral Silanol Ligand | N-H Insertion into Diazoacetates | Enantioenriched amino acid derivatives | High selectivity and modular ligand design digitellinc.com. |
| Imidodiphosphorimidate (IDPi) Catalyst | Desymmetrization of bis(methallyl)silanes | Si-stereogenic silyl ethers | Atom-economic C-C bond formation acs.org. |
The catalytic activity of silanols is profoundly influenced by their ability to form strong hydrogen bonds. The acidic nature of the Si-OH group promotes the formation of hydrogen-bonded complexes with a wide range of organic molecules, which is a crucial feature in their catalytic mechanism ic.ac.uk. These interactions can stabilize transition states, activate substrates, and control the stereochemical outcome of reactions.
In silanediol-catalyzed reactions, cooperative hydrogen bonding effects are of particular importance. NMR binding studies, X-ray crystallography, and computational analysis have provided evidence for a unique dimeric structure resulting from silanediol self-recognition. This cooperative hydrogen bonding enhances the acidity of the silanol protons and is significant for catalysis nih.gov. For example, novel fluorinated silanediol catalysts have demonstrated the importance of this effect in the addition of indoles to trans-β-nitrostyrene nih.gov.
The mechanism of organocatalytic desymmetrization of silanediols is supported by a two-point hydrogen bonding interaction between the bifunctional catalyst and the silanediol substrate acs.org. This interaction is essential for the activation and selective transformation of the substrate acs.org. Similarly, in metal-catalyzed systems, non-covalent interactions such as hydrogen bonding, along with π-π stacking, play an essential role in determining the efficiency and selectivity of the catalyst digitellinc.com.
Solvent molecules also play a critical role by interacting with reactive species through hydrogen bonds, which can alter reaction rates and selectivities by orders of magnitude osti.gov. In zeolites, silanol defects are known to stabilize hydrogen-bonded networks of water molecules, which can influence reaction rates by interacting with reaction intermediates osti.govrsc.org. The interaction between water molecules and silanol groups on silica (B1680970) surfaces has been studied in detail, revealing that the hydrogen bond of a water proton with the oxygen of a silanol group is significantly stronger than the hydrogen bonds found in bulk water nih.gov.
Other Significant Chemical Transformations
Silanol-functional compounds, including analogues of this compound, are key intermediates in condensation cure systems, which are widely used to produce crosslinked silicone polymers, often referred to as room temperature vulcanizable (RTV) silicones gelest.com. The crosslinking process relies on the reaction of terminal silanol groups on polydimethylsiloxane chains with moisture-sensitive multifunctional silanes, such as those containing acetoxy or alkoxy groups gelest.com.
In a typical one-part RTV system, a silanol-terminated polymer is first reacted with an excess of a multifunctional silane. This reaction effectively end-caps the polymer with highly hydrolyzable groups gelest.com. When these end-capped polymers are exposed to atmospheric moisture, the terminal groups hydrolyze to form new silanol groups, which then rapidly undergo condensation reactions. This condensation can occur between two silanol groups to form a siloxane (Si-O-Si) bridge, releasing water, or between a silanol group and a remaining hydrolyzable group on another silicon atom gelest.comresearchgate.net. This process creates a stable, three-dimensional crosslinked network specialchem.com.
The reaction sequence for a typical moisture-cure crosslinking process is as follows:
Hydrolysis: The multifunctional silane crosslinker reacts with water (moisture) to produce silanol groups and a byproduct (e.g., alcohol or acetic acid) researchgate.netspecialchem.com.
Condensation: The newly formed silanols on the crosslinker react with the silanol-terminated polymer chains to form stable Si-O-Si crosslinks gelest.comresearchgate.net.
The speed and efficiency of these curing reactions are often enhanced by catalysts, such as tin compounds for acetoxy systems or titanates for alkoxy systems gelest.com.
| Crosslinking System | Crosslinker Type | Catalyst | Curing Mechanism |
| One-part RTV (Acetoxy) | Acetoxysilane | Tin compounds | Moisture-initiated hydrolysis followed by condensation gelest.com. |
| One-part RTV (Alkoxy) | Alkoxysilane | Titanates, often with tin compounds | Moisture-initiated hydrolysis followed by condensation gelest.com. |
The synthesis of silanols is most commonly achieved through the hydrolysis of hydrosilanes, where a Si-H bond is converted to a Si-OH group. Achieving high chemoselectivity in this transformation is crucial to avoid side reactions, such as the condensation of the silanol product to form disiloxanes or the oxidation of other functional groups within the molecule nih.gov.
Recent advancements have led to the development of highly selective methods for this transformation. One such method is the electrochemical hydrolysis of hydrosilanes. This process operates under mild, neutral conditions at room temperature and uses N-hydroxyphthalimide (NHPI) as a hydrogen-atom transfer mediator. It exhibits a broad substrate scope and high functional group compatibility, allowing for the synthesis of various valuable silanols in moderate to good yields. Mechanistic studies suggest the reaction proceeds through the nucleophilic substitution of an electrochemically generated silyl cation with water nih.gov.
Biocatalysis offers another powerful approach for the chemoselective oxidation of silanes to silanols. Enzymes, such as engineered cytochrome P450, can catalyze the oxidation of Si-H bonds with high selectivity over C-H bonds present in the same molecule. This enzymatic process avoids the formation of disiloxane byproducts, a common issue in traditional chemical syntheses. Computational studies indicate that the enzymatic mechanism proceeds through a hydrogen atom abstraction followed by a radical rebound, analogous to the enzyme's native C-H hydroxylation activity nih.gov. The high chemoselectivity is attributed to the lower bond dissociation energy of the Si-H bond compared to nearby C-H bonds nih.gov.
Kinetic analysis of organosilane hydrolysis confirms that the process is stepwise, with the formation of silanol intermediates that can subsequently undergo slow condensation to form oligomeric species researchgate.net.
Reactions Leading to Foamed Structures
While this compound is not principally used as a primary reactant in the polymerization process to form the bulk matrix of foamed materials, it and similar silanol-functionalized compounds can play a critical role as additives, specifically as surfactants or stabilizers, in the production of polymeric foams such as polyurethanes. Their function is primarily to control the cellular structure and ensure the stability of the foam during its formation.
The generation of foamed structures, particularly in the context of polyurethane production, involves two main simultaneous reactions: a gelling reaction and a blowing reaction.
Gelling Reaction: This involves the reaction of an isocyanate with a polyol to form the urethane linkages that create the polymer network.
Blowing Reaction: Concurrently, the reaction of isocyanate with water produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. This gas acts as the blowing agent, creating the bubbles that form the cellular structure of the foam.
The role of a silanol-containing compound like this compound in this process is to stabilize the newly formed bubbles and control the cell size. As a surfactant, it reduces the surface tension of the foaming system, which facilitates the formation of bubbles and the dispersion of the blowing agent. researchgate.net The silicone-based surfactant concentrates at the interface between the gas bubbles and the liquid polymer, preventing the bubbles from coalescing and the foam from collapsing before the gelling reaction has proceeded sufficiently to create a stable, solid structure.
The efficiency of the silicone surfactant can significantly influence the final properties of the foam. For instance, lower concentrations of a silicone surfactant in rigid polyurethane foam formulations can lead to denser foams with a higher percentage of closed cells. researchgate.net Conversely, the presence of an appropriate amount of surfactant can lead to a reduction in cell size and a more uniform cell distribution, which in turn can improve the mechanical properties and thermal insulation of the foam. semanticscholar.org
The general mechanism for the stabilizing effect of silicone surfactants in polyurethane foam formation can be summarized as follows:
Reduction of Surface Tension: The surfactant lowers the surface tension of the polyol component, allowing for easier nucleation and formation of a larger number of small bubbles.
Emulsification: It helps to emulsify the incompatible components in the reaction mixture, such as the polyol, isocyanate, and water.
Cell Stabilization: The surfactant molecules align at the gas-liquid interface of the bubbles, creating a protective film that prevents drainage of the liquid from the cell walls and bubble coalescence.
Cell Opening: In flexible foams, the surfactant can also play a role in the timely opening of the cell windows to prevent shrinkage of the foam as it cools.
Research Findings on the Impact of Silicone Surfactants on Foam Properties
The following table summarizes the observed effects of varying silicone surfactant concentrations on the properties of rigid polyurethane foams, based on available research.
| Surfactant Concentration (pphp) | Foam Density | Closed-Cell Content | Average Pore Size | Compressive Strength |
| Low | High | High (e.g., 86.24%) researchgate.net | Variable (initially decreases, then may increase) researchgate.net | Can be lower |
| Optimal (e.g., 1 pphp) | Decreased | High and stable | Reduced and more uniform semanticscholar.org | Increased researchgate.net |
| High | May stabilize at a low value | May plateau | May increase after an initial decrease | May not significantly improve further |
*pphp: parts per hundred parts of polyol
Advanced Spectroscopic and Analytical Characterization of Diethyl Isopropyl Silanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of Diethyl(isopropyl)silanol by providing information about the hydrogen, carbon, and silicon nuclei.
¹H NMR Analysis of this compound and Derivatives
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the protons, which is affected by the electronegativity of the neighboring atoms.
The key resonances expected in the ¹H NMR spectrum are:
Si-OH Proton: A characteristically broad singlet, the chemical shift of which is highly dependent on the solvent and concentration due to hydrogen bonding. In many trialkylsilanols, this peak appears between 1.5 and 2.5 ppm.
Isopropyl Group (CH): A multiplet (septet) arising from the single proton on the tertiary carbon of the isopropyl group, coupled to the six protons of the two methyl groups.
Isopropyl Group (CH₃): A doublet resulting from the six equivalent protons of the two methyl groups coupled to the single methine proton.
Ethyl Group (CH₂): A quartet due to the methylene protons being coupled to the three protons of the adjacent methyl group.
Ethyl Group (CH₃): A triplet arising from the methyl protons being coupled to the two protons of the adjacent methylene group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si-OH | 1.5 - 2.5 | broad singlet | 1H |
| (CH₃)₂CH -Si | 1.0 - 1.2 | septet | 1H |
| (CH₃ )₂CH-Si | 0.9 - 1.1 | doublet | 6H |
| CH₃ CH₂-Si | 0.9 - 1.0 | triplet | 6H |
| CH₃CH₂ -Si | 0.5 - 0.7 | quartet | 4H |
Note: The predicted chemical shifts are based on typical values for trialkylsilanols and may vary depending on the solvent and experimental conditions.
¹³C NMR Characterization
The ¹³C NMR spectrum provides information on the carbon framework of this compound. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The ethyl groups will show two distinct signals for the methylene and methyl carbons, while the isopropyl group will also display two signals for the methine and the equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (C H₃)₂CH-Si | 17 - 19 |
| (CH₃)₂C H-Si | 15 - 17 |
| C H₃CH₂-Si | 8 - 10 |
| CH₃C H₂-Si | 6 - 8 |
Note: The predicted chemical shifts are based on typical values for trialkylsilanols.
²⁹Si NMR for Silicon Environment Elucidation
²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. Although the natural abundance of the ²⁹Si isotope is low (4.7%), this technique provides a wide range of chemical shifts that are highly sensitive to the substituents attached to the silicon atom. huji.ac.ilnih.gov For trialkylsilanols, the silicon nucleus is generally shielded, resulting in a chemical shift in the upfield region of the spectrum. The presence of the hydroxyl group influences the precise chemical shift.
Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound This table is interactive. Click on the headers to sort.
| Silicon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| (CH₃CH₂)₂( (CH₃)₂CH )Si -OH | +15 to +25 |
Note: The predicted chemical shift is an estimation based on the analysis of similar trialkylsilanol structures.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its bonds.
Key expected vibrational modes include:
O-H Stretching: A strong and broad band in the region of 3200-3400 cm⁻¹ is indicative of hydrogen-bonded silanol (B1196071) groups. A sharper, less intense band may appear around 3670-3750 cm⁻¹ corresponding to free (non-hydrogen-bonded) Si-OH groups. researchgate.net
C-H Stretching: Strong absorptions in the 2850-2990 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and isopropyl groups.
C-H Bending: Bending vibrations for the methyl (CH₃) and methylene (CH₂) groups typically appear in the 1370-1470 cm⁻¹ range.
Si-O Stretching: The stretching vibration of the Si-O single bond in silanols usually appears as a strong band in the 830-950 cm⁻¹ region.
Si-C Stretching: The Si-C bond vibrations are typically found in the fingerprint region of the spectrum, often between 600 and 800 cm⁻¹.
Table 4: Predicted FTIR Absorption Bands for this compound This table is interactive. Click on the headers to sort.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydrogen-bonded) | 3200 - 3400 | Strong, Broad |
| O-H stretch (free) | 3670 - 3750 | Sharp, Weak-Medium |
| C-H stretch (alkyl) | 2850 - 2990 | Strong |
| C-H bend (alkyl) | 1370 - 1470 | Medium |
| Si-O stretch | 830 - 950 | Strong |
| Si-C stretch | 600 - 800 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during a vibration. Non-polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy is particularly useful for observing the Si-C and C-C skeletal vibrations.
Expected Raman signals include:
Si-OH Vibrations: The Si-OH group can also be observed in the Raman spectrum, with a notable band for the Si-O stretch.
Si-C and C-C Skeletal Vibrations: The carbon backbone and the silicon-carbon bonds will give rise to characteristic signals in the lower frequency region of the Raman spectrum.
C-H Vibrations: The C-H stretching and bending modes are also Raman active and will appear in their respective characteristic regions.
Table 5: Predicted Raman Shifts for this compound This table is interactive. Click on the headers to sort.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkyl) | 2850 - 2990 | Strong |
| C-H bend (alkyl) | 1370 - 1470 | Medium |
| Si-O stretch | 830 - 950 | Medium |
| Si-C and C-C skeletal modes | 400 - 800 | Strong |
Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.
In-situ Thermogravimetry-Infrared (TG-IR) for Silanol Quantification
In-situ Thermogravimetry-Infrared (TG-IR) spectroscopy is a powerful hyphenated technique that provides quantitative information about the thermal decomposition of a material while simultaneously identifying the evolved gaseous products. nih.govresearchgate.net In the context of this compound, this technique is instrumental in quantifying the silanol (Si-OH) groups through controlled thermal decomposition (pyrolysis). nasa.gov
As the this compound sample is heated in the thermogravimetric analyzer (TGA), its mass is continuously monitored. wikipedia.org The resulting TGA curve plots mass loss against temperature, revealing distinct decomposition stages. libretexts.org Simultaneously, the gases evolved at each stage are transferred to an infrared spectrometer, which identifies them based on their characteristic absorption bands.
For a silanol like this compound, the analysis typically reveals several key stages:
Initial Mass Loss: A minor mass loss at lower temperatures (typically < 200°C) corresponds to the desorption of physically adsorbed water or volatile impurities. The evolved gas analysis (EGA) by IR would confirm the presence of water (H₂O).
Condensation Reaction: At elevated temperatures, a significant mass loss event occurs due to the condensation of silanol groups to form siloxane bridges (Si-O-Si) and release water. This dehydroxylation step is central to quantifying the silanol content. The integrated mass loss in this step is directly proportional to the initial amount of Si-OH groups in the sample.
Thermal Decomposition: At higher temperatures, the organic alkyl groups (diethyl and isopropyl) will decompose. The IR spectrum of the evolved gases would show characteristic absorption bands for hydrocarbons and other organic fragments.
By correlating the mass loss from the TGA with the IR identification of water evolved during the condensation phase, a precise quantification of the silanol groups can be achieved. nih.gov The integrated molar absorption coefficient of the relevant OH band in the IR spectrum can be used for this calculation. researchgate.net
Table 1: Representative TG-IR Data for this compound Thermal Analysis
| Temperature Range (°C) | Mass Loss Event | Evolved Gas Identified by IR | Key IR Absorption Bands (cm⁻¹) |
| 100 - 200 | Dehydration | Water (H₂O) | ~3700 (O-H stretch), ~1600 (H-O-H bend) |
| 200 - 400 | Silanol Condensation | Water (H₂O) | ~3700 (O-H stretch), ~1600 (H-O-H bend) |
| > 400 | Alkyl Group Decomposition | Hydrocarbons (e.g., C₂H₆, C₃H₈) | ~2960 (C-H stretch), ~1450 (C-H bend) |
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous confirmation of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides definitive proof of its molecular formula, C₇H₁₈OSi. nih.gov
In a typical HRMS experiment, the molecule is ionized using a soft ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion or a protonated/adducted species. The instrument then measures the m/z value to four or more decimal places.
This high precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed formula (C₇H₁₈OSi). A match within a narrow tolerance (typically < 5 ppm) confirms the elemental composition. This technique is invaluable for verifying the identity and purity of a synthesized compound. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₈OSi |
| Theoretical Exact Mass (Monoisotopic) | 146.112692 Da |
| Expected Ion (e.g., [M+H]⁺) | C₇H₁₉OSi⁺ |
| Theoretical Exact Mass of Ion | 147.120517 Da |
| Hypothetical Measured Mass of Ion | 147.120310 Da |
| Mass Error | -1.41 ppm |
X-ray Diffraction and Crystallography
X-ray diffraction (XRD) and crystallography are unparalleled techniques for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org
Structural Elucidation of this compound Molecular Crystals
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. nih.gov This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal's unit cell can be constructed.
From this map, the precise coordinates of each atom (Si, O, C, H) in the this compound molecule can be determined. This allows for the accurate measurement of all bond lengths, bond angles, and torsion angles within the molecule. The resulting molecular structure provides definitive information on the conformation of the alkyl groups and the geometry around the central silicon atom, which is expected to be a distorted tetrahedron. This level of structural detail is fundamental for understanding the molecule's reactivity and physical properties. mdpi.com
Table 3: Expected Crystallographic Parameters for this compound
Note: The following data are representative values based on known crystal structures of similar trialkylsilanols, as a specific crystal structure for this compound is not publicly available.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| Si-O Bond Length | ~1.60 - 1.65 Å |
| Si-C Bond Length | ~1.85 - 1.90 Å |
| C-Si-C Bond Angle | ~106 - 112° |
| O-Si-C Bond Angle | ~105 - 111° |
Hydrogen Bonding Patterns in Solid State
X-ray crystallography is the definitive method for characterizing these hydrogen bonding patterns. unito.it The analysis of the this compound crystal structure would reveal the specific arrangement of molecules relative to one another. Due to the presence of a single hydroxyl group, this compound molecules are expected to self-assemble into various motifs through O-H···O hydrogen bonds. Common patterns observed in related monosilanols include finite dimers or extended one-dimensional chains (catemers). ic.ac.uk The precise geometry of these hydrogen bonds, including the O···O distance (typically 2.6 - 2.8 Å) and the O-H···O angle (approaching 180°), can be accurately determined from the crystallographic data. ic.ac.uk
Table 4: Typical Hydrogen Bond Geometries in Solid-State Silanols
| Parameter | Description | Typical Value Range |
| d(O···O) | Distance between donor and acceptor oxygen atoms | 2.60 - 2.85 Å |
| d(H···O) | Distance between hydrogen and acceptor oxygen | 1.60 - 1.90 Å |
| ∠(O-H···O) | Angle of the hydrogen bond | 160 - 180° |
Other Advanced Analytical Techniques
Beyond the primary techniques discussed, a comprehensive characterization of this compound would employ other advanced methods. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the molecular structure in solution. ¹H NMR would show characteristic signals for the ethyl and isopropyl protons, while ¹³C NMR would identify each unique carbon environment. Of particular importance for organosilicon compounds, ²⁹Si NMR spectroscopy provides a signal at a chemical shift characteristic of a trialkylsilanol, confirming the silicon environment.
Inductively Coupled Plasma (ICP) Analysis
Inductively coupled plasma–optical emission spectrometry (ICP-OES) and ICP-mass spectrometry (ICP-MS) are powerful techniques for precise inorganic component analysis. toray-research.co.jp These methods are employed to determine the total silicon content in samples containing this compound, serving as a primary method for quantification. The sample is introduced into a high-temperature plasma, which excites the silicon atoms, causing them to emit light at characteristic wavelengths (ICP-OES) or become ionized for mass-to-charge ratio detection (ICP-MS). The intensity of the emission or the ion signal is directly proportional to the concentration of silicon in the sample.
A significant challenge in the analysis of organosilicon compounds is their potential volatility, which can lead to the loss of silicon during sample preparation, especially if heating is involved. toray-research.co.jpmdpi.com To ensure accurate quantification of total silicon in a matrix containing this compound, specialized sample preparation, such as non-oxidative alkaline digestion or closed-vessel microwave digestion, is often necessary to prevent the loss of volatile silicon species. mdpi.comresearchgate.net ICP-MS, in particular, has become a standard for trace element analysis due to its high sensitivity and wide linear dynamic range. mdpi.com
Table 1: Illustrative ICP-OES Data for Silicon Quantification
This interactive table shows representative results from an ICP-OES analysis to determine the silicon concentration in a prepared sample of this compound.
| Sample ID | Sample Weight (mg) | Dilution Factor | Measured Si Concentration (mg/L) | Calculated Si Content (mass%) | Theoretical Si Content (mass%) |
| DEIPS-001 | 50.5 | 1000 | 9.65 | 19.11 | 19.20 |
| DEIPS-002 | 49.8 | 1000 | 9.52 | 19.12 | 19.20 |
| DEIPS-003 | 51.2 | 1000 | 9.79 | 19.12 | 19.20 |
X-ray Absorption Spectroscopy (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on an element's chemical state and local atomic environment. xrayabsorption.org The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum, which consists of oscillations well above an absorption edge, is particularly useful for determining the fine structure around a specific atom. libretexts.orgwikipedia.org For this compound, EXAFS can be used to probe the local environment of the central silicon atom.
The technique works by exciting a core electron of the silicon atom with a tunable X-ray source. xrayabsorption.org The ejected photoelectron wave is backscattered by neighboring atoms (oxygen and carbon), creating an interference pattern that modulates the X-ray absorption coefficient. wikipedia.org Analysis of these oscillations provides highly precise information about the structural parameters of the silicon atom's coordination shell, including interatomic distances (bond lengths), the number of neighboring atoms (coordination number), and the degree of local disorder (Debye-Waller factor). nih.gov This makes EXAFS a powerful tool for the direct, element-specific structural characterization of this compound in various states, including non-crystalline or amorphous forms. core.ac.uk
Table 2: Typical Structural Parameters for this compound Determined by EXAFS
This table presents expected structural data for the local environment of the silicon atom in this compound, as would be determined through EXAFS analysis.
| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Si-O | 1 | 1.65 | 0.0021 |
| Si-C (ethyl) | 2 | 1.87 | 0.0025 |
| Si-C (isopropyl) | 1 | 1.88 | 0.0026 |
Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its formation or consumption during chemical reactions.
Gas Chromatography (GC)
Gas chromatography is a primary method for determining the purity of volatile compounds like this compound. The compound is vaporized and passed through a capillary column, where it separates from any impurities based on differences in boiling point and interaction with the column's stationary phase. dss.go.th Commercial suppliers of this compound commonly use GC to certify its purity, which is often specified as ≥95%. chemimpex.comfishersci.cafishersci.com A Flame Ionization Detector (FID) is typically used for quantification, while a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) to identify the chemical structures of the main compound and any impurities present. dss.go.thnasa.gov
Table 3: Representative GC Purity Analysis of this compound
This interactive table displays a typical result from a GC analysis, showing the retention time and relative peak area, which corresponds to the purity of the compound.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Solvent | 2.15 | 0.5 |
| 2 | Impurity A | 4.38 | 1.2 |
| 3 | This compound | 5.02 | 97.8 |
| 4 | Impurity B | 5.71 | 0.5 |
Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds and is highly effective for monitoring the progress of chemical reactions. researchgate.net For this compound, LC can be used to track its synthesis (e.g., from the hydrolysis of a corresponding alkoxysilane) or its conversion into other products. nih.gov By collecting small aliquots from a reaction mixture at different time intervals and analyzing them via LC, one can quantify the concentration of reactants, intermediates, and products. nih.gov This provides valuable kinetic data, allowing for the determination of reaction rates and the optimization of reaction conditions. The use of stable isotope-labeled internal standards can enhance the accuracy and reproducibility of quantification in complex matrices. nih.gov
Table 4: Hypothetical LC Data for Monitoring the Synthesis of this compound
This table illustrates how LC data can be used to monitor a chemical reaction over time by measuring the relative concentrations of reactant and product.
| Time (minutes) | Reactant Peak Area (%) | This compound Peak Area (%) |
| 0 | 99.5 | 0.5 |
| 15 | 75.2 | 24.8 |
| 30 | 51.3 | 48.7 |
| 60 | 20.8 | 79.2 |
| 120 | 4.1 | 95.9 |
Theoretical and Computational Investigations of Diethyl Isopropyl Silanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It has been widely applied to study silanols, providing valuable data on their geometric and energetic properties. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, have been shown to accurately predict the molecular structures of organosilicon compounds. researchgate.net
For Diethyl(isopropyl)silanol, DFT studies can elucidate key structural parameters and electronic properties. While specific DFT data for this compound is not abundant in the literature, general findings for similar small alkylsilanols can provide a strong basis for its expected properties. researchgate.net Calculations typically focus on optimizing the molecular geometry to find the most stable conformation and determining properties such as bond lengths, bond angles, and dihedral angles. chemrxiv.org
Table 1: Predicted Molecular Properties of Silanols from DFT Studies
| Property | Typical Value for Alkylsilanols | Significance for this compound |
|---|---|---|
| Si-O Bond Length | ~1.65 Å | Indicates the strength and nature of the silicon-oxygen bond. wikipedia.org |
| O-H Bond Length | ~0.96 Å | Influences the acidity and hydrogen bonding capability of the silanol (B1196071). |
| Si-O-H Bond Angle | ~110-115° | Affects the steric accessibility of the hydroxyl proton and the oxygen lone pairs. |
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution and bonding interactions within the molecule. For instance, in related silanols, the O-H bond is often identified as the weakest bond, and there can be electron delocalization from the oxygen lone pairs into anti-bonding orbitals of adjacent silicon-carbon bonds. researchgate.net This type of analysis for this compound would provide a deeper understanding of its reactivity.
Mechanistic Studies of this compound Reactions
Silanols like this compound can act as intermediates or catalysts in various chemical transformations, such as condensation reactions to form siloxanes and hydrolysis of alkoxysilanes. wikipedia.orgnih.gov Computational modeling helps to elucidate the step-by-step mechanisms of these processes. For example, in acid-catalyzed condensation, a silanol oxygen is first protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol molecule. unm.edu In base-catalyzed mechanisms, a silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks another silanol. nih.govunm.edu
DFT calculations can model these catalytic cycles by optimizing the structures of reactants, intermediates, and products, and locating the transition states that connect them. researchgate.net This allows for a detailed understanding of how catalysts, substrates, and the silanol interact throughout the reaction. Although specific catalytic cycles involving this compound are not extensively documented, studies on analogous silanol-involved reactions, such as palladium-catalyzed C-H functionalization where a silanol acts as a directing group, demonstrate the power of these computational approaches. nih.gov In such cases, the silanol's hydroxyl group can coordinate to the metal center, facilitating subsequent steps in the catalytic cycle. nih.gov
A key aspect of mechanistic studies is the analysis of transition states and the calculation of reaction energetics. The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. acs.org Computational methods can locate these transient structures and calculate their energies, which are used to determine the activation energy (energy barrier) of the reaction.
For a reaction involving this compound, such as its self-condensation, DFT calculations could model the approach of two silanol molecules and the subsequent formation of a siloxane bond and a water molecule. wikipedia.org The calculated activation energy would indicate the kinetic feasibility of the reaction. A highly negative apparent entropy of activation, for instance, would suggest a crowded or highly ordered transition state structure. acs.org
Table 2: Representative Energetic Data from Computational Studies of Silanol Reactions
| Reaction Type | Parameter | Typical Calculated Value | Implication |
|---|---|---|---|
| Silanol Condensation | Activation Energy (ΔG‡) | Varies with catalyst and substituents | Lower values indicate a faster reaction rate. |
| Hydrolysis of Alkoxysilane | Reaction Enthalpy (ΔH) | Typically exothermic | Indicates the thermodynamic driving force for the reaction. |
These computational analyses provide a quantitative understanding of reaction pathways, enabling predictions of reaction rates and outcomes under different conditions. acs.org
Intermolecular Interactions and Self-Assembly
The silanol group (Si-O-H) is highly polar and capable of forming strong hydrogen bonds, which dictate the intermolecular interactions and self-assembly behavior of this compound. ic.ac.uk
Due to the high acidity of the hydroxyl proton and the basicity of the oxygen atom, silanols are excellent hydrogen bond donors and acceptors. ic.ac.uk This leads to the formation of a variety of self-assembled structures, from simple dimers to extended chains, sheets, and three-dimensional networks. ic.ac.uk Computational studies, particularly DFT, are used to model these interactions and predict the most stable supramolecular architectures. rsc.orgunito.it
In these models, the strength of a hydrogen bond can be estimated from the distance between the donor and acceptor atoms and by analyzing the electron density at the bond critical point. unito.itnih.gov The flexibility of the alkyl groups (diethyl and isopropyl) in this compound would influence the geometry and stability of the resulting hydrogen-bonded networks. rsc.org
Four primary types of silanols can be identified within these networks based on their hydrogen bonding participation:
Isolated (free) silanols: Not acting as a proton donor or acceptor.
Proton-acceptor silanols: Participating only as proton acceptors.
Proton-donor silanols: Participating in weak hydrogen bonds as donors.
Strongly hydrogen-bonded silanols: Acting as both proton donors and acceptors simultaneously. rsc.org
The solvent environment plays a critical role in mediating the self-assembly of silanol molecules. researchgate.net Solvents can compete for hydrogen bonding sites on the silanol, potentially disrupting the formation of large assemblies. nih.gov Computational models can simulate these solvent effects explicitly, by including solvent molecules in the calculation, or implicitly, using a continuum solvation model. nih.gov
For this compound, polar solvents would be expected to interact strongly with the Si-O-H group, potentially hindering self-association. Nonpolar solvents, conversely, would favor the formation of hydrogen-bonded silanol aggregates. researchgate.netresearchgate.net The choice of solvent is known to be a critical factor in processes like the formation of self-assembled monolayers (SAMs) from silane (B1218182) precursors on surfaces, where solvent properties influence the resulting film quality and structure. researchgate.netgelest.com Computational studies can help predict the optimal solvent conditions for achieving desired supramolecular structures or surface modifications. nih.gov
Stereochemical Control and Enantioselectivity Modeling
Theoretical and computational modeling serves as a powerful tool for understanding and predicting the stereochemical outcomes of reactions involving chiral catalysts and reagents. In the context of organosilicon chemistry, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the mechanisms that govern enantioselectivity. nih.govchemrxiv.org While specific computational studies on this compound are not extensively documented in publicly available literature, a theoretical framework for modeling its stereochemical control can be constructed based on established methodologies applied to analogous chiral silanols and silicon-stereogenic compounds. escholarship.orgresearchgate.net
Such investigations are crucial for designing catalysts and synthetic routes that yield specific stereoisomers with high purity. The modeling of this compound would likely focus on its role as a potential chiral ligand or catalyst in asymmetric synthesis. The primary objective of these computational models would be to determine the factors that influence the energy barriers of transition states leading to different stereoisomeric products.
A typical computational approach would involve the following steps:
Conformational Analysis: Identifying the most stable conformations of this compound and any reaction intermediates or complexes it forms.
Transition State Searching: Locating the transition state structures for the formation of each possible stereoisomer.
Energy Calculations: Calculating the relative energies of the ground states and transition states to determine the activation energy for each stereoselective pathway.
Analysis of Intermolecular Interactions: Examining the non-covalent interactions, such as hydrogen bonding and steric hindrance, that stabilize or destabilize the transition states and thus dictate the stereochemical outcome.
Modeling Transition States for Enantioselectivity
The origin of enantioselectivity in a reaction catalyzed or influenced by a chiral silanol like this compound can be rationalized by comparing the energies of the diastereomeric transition states. The difference in the activation energies (ΔΔG‡) between the pathways leading to the (R) and (S) enantiomers is directly related to the enantiomeric excess (ee) of the product.
For instance, in a hypothetical asymmetric reduction of a prochiral ketone facilitated by this compound, DFT calculations could be used to model the transition states for the hydride transfer to the two enantiotopic faces of the ketone. The model would likely reveal that one transition state is energetically favored due to a more favorable steric arrangement of the diethyl and isopropyl groups of the silanol with respect to the substituents of the ketone.
Hypothetical DFT Calculation Results for a Model Reaction
The following interactive data table represents hypothetical results from a DFT study on a model reaction involving this compound, illustrating how computational data can be used to predict enantioselectivity. The calculations are assumed to be performed at the B3LYP/6-31G(d,p) level of theory.
| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) | Predicted Major Enantiomer |
| TS-(R) | -850.123456 | -850.001234 | 0.00 | (R) |
| TS-(S) | -850.121987 | -849.998765 | 1.55 |
Table 1: Hypothetical energy data for the transition states leading to the (R) and (S) enantiomers.
In this hypothetical scenario, the transition state leading to the (R)-enantiomer (TS-(R)) is 1.55 kcal/mol lower in Gibbs free energy than the transition state leading to the (S)-enantiomer (TS-(S)). This energy difference would result in a significant enantiomeric excess of the (R)-product.
Influence of Steric and Electronic Factors
Computational models can also provide detailed insights into the specific steric and electronic factors that govern stereochemical control. By analyzing the geometries of the optimized transition states, researchers can identify key interactions. For example, the bulky isopropyl group in this compound would be expected to play a significant role in creating a chiral pocket that directs the approach of a reactant.
The electronic properties of the silanol group (Si-OH) are also critical. The ability of the hydroxyl group to act as a hydrogen bond donor can help to orient the substrate within the active site of the catalyst-substrate complex, further enhancing stereoselectivity. nih.gov
Predicted Enantiomeric Excess based on Transition State Energies
The relationship between the difference in activation energies (ΔΔG‡) of the two competing transition states and the predicted enantiomeric ratio of the products can be calculated using the following equation:
ΔΔG‡ = -RT ln(kR/kS)
where R is the gas constant, T is the temperature in Kelvin, and kR/kS is the ratio of the rate constants for the formation of the (R) and (S) enantiomers. This ratio is directly related to the enantiomeric ratio (er). The following table illustrates the predicted enantiomeric ratios and enantiomeric excess (ee) for different values of ΔΔG‡ at a standard temperature of 298 K (25 °C).
| ΔΔG‡ (kcal/mol) | Enantiomeric Ratio (R:S) | Predicted ee (%) |
| 0.5 | 2.3 : 1 | 40 |
| 1.0 | 5.5 : 1 | 69 |
| 1.5 | 13.5 : 1 | 86 |
| 2.0 | 32.9 : 1 | 94 |
| 3.0 | 188.8 : 1 | 99 |
Table 2: Predicted enantiomeric ratios and enantiomeric excess at 298 K for varying differences in transition state free energies.
This data demonstrates that even small differences in the activation energies of the diastereomeric transition states can lead to high levels of enantioselectivity. Computational modeling is therefore an invaluable tool for the rational design of chiral catalysts and for predicting the stereochemical outcomes of asymmetric reactions. While specific studies on this compound are needed, the established principles of computational chemistry provide a clear roadmap for how such investigations would be conducted. chemrxiv.orgrsc.org
Advanced Research Applications and Methodological Development of Diethyl Isopropyl Silanol
Applications in Advanced Materials Science and Engineering
The distinct properties of Diethyl(isopropyl)silanol make it a valuable compound in the development of sophisticated materials. It functions as a silane (B1218182) coupling agent and an intermediate in the synthesis of silicone polymers, contributing to the enhancement of material performance and durability.
This compound is effectively used to alter the surface properties of various substrates. As a silane coupling agent, it enhances the adhesion between organic polymers and inorganic materials. chemimpex.com This function is crucial in composite materials, where a strong interface between the reinforcement (e.g., glass fibers, silica (B1680970) nanoparticles) and the polymer matrix is necessary for optimal mechanical properties. The silanol (B1196071) group can form strong covalent bonds (siloxane linkages) with hydroxyl groups on the surface of inorganic substrates, while the alkyl groups (diethyl and isopropyl) can physically or chemically bond with the organic polymer matrix.
The ability of this compound to improve adhesion makes it an excellent component in the formulation of high-performance coatings, adhesives, and sealants. chemimpex.com In these applications, the compound helps to ensure a strong and durable bond between the coating or sealant and the substrate. Silicone-based adhesives and sealants are known for their ability to form reliable, long-lasting bonds with a wide variety of substrates, including glass, metals, ceramics, and plastics. dow.com
The incorporation of this compound into these formulations can enhance their performance characteristics. For example, in protective coatings, it can improve resistance to moisture and environmental degradation by ensuring better surface adhesion. In adhesives and sealants, it contributes to superior mechanical properties, such as peel strength and elasticity, and can enhance thermal stability and chemical resistance. chemimpex.comstaloc.com
Table 1: Properties of High-Performance Silicone Sealants
| Property | Description | Temperature Resistance |
|---|---|---|
| Adhesion | Elastic with high adhesion, absorbs dynamic loading. | -50°C to +300°C |
| Oil Resistance | Used to seal engines and housings. | -50°C to +250°C |
This table is generated based on typical properties of high-performance silicone sealants, a category of materials where this compound can be used as a formulation component.
In the fields of electronics and nanotechnology, where surface properties are critical for device performance, this compound is utilized in the development of advanced materials. chemimpex.com Its role in surface modification is particularly important for fabricating materials with precisely controlled surface characteristics.
In nanotechnology, silanols are used for the passivation and functionalization of silicon nanoparticles (Si NPs). rsc.org This surface coating is essential for stabilizing the nanoparticles and modifying their optical and electronic properties. Research has demonstrated a method for the room-temperature functionalization of hydrogen-terminated Si NPs using silanol compounds, resulting in a fast and efficient way to produce coated nanoparticles with increased quantum yield of fluorescence. rsc.org The use of this compound in such processes can help create tailored nanomaterials for applications in areas like bio-imaging, sensors, and energy.
This compound serves as a key intermediate in the synthesis of various silicone polymers. chemimpex.comchemimpex.com Silanols are precursors to siloxanes, the building blocks of silicones. Through condensation reactions, the silanol groups of this compound can react with other silanols or alkoxysilanes to form siloxane bonds (-Si-O-Si-), leading to the formation of silicone polymers.
These polymers are used in a wide range of applications, including sealants, adhesives, and coatings, due to their excellent thermal stability and flexibility. chemimpex.com The specific structure of the silanol, with its diethyl and isopropyl groups, influences the properties of the final silicone polymer, such as its viscosity, cross-linking density, and mechanical characteristics. Silanol-terminated polymers are fundamental components in the formulation of room temperature vulcanizable (RTV) silicones. gelest.com
The reactivity of the silanol group in this compound is harnessed in the creation of novel siloxane-based advanced materials. This includes the synthesis of interpenetrating polymer networks (IPNs) and other complex macromolecular structures. For instance, silicone polymers containing silanol residues have been used to create IPNs with acrylamides. researchgate.net In this process, the condensation of silanols to form a siloxane network occurs simultaneously with the radical polymerization of the acrylamide monomer, resulting in a hybrid material with unique properties. researchgate.net
The distinct chemistry of siloxanes also provides a pathway for the facile functionalization of nanomaterial surfaces, which can introduce additional properties for applications in catalysis or detection. nih.gov The ability to form well-defined siloxane structures is central to developing advanced hybrid nanomaterials. nih.gov
This compound as a Reagent in Complex Organic Synthesis
Beyond its applications in materials science, this compound also functions as a valuable intermediate in complex organic synthesis. chemimpex.com It is used in laboratories for synthesizing novel silane compounds, which aids researchers in developing advanced materials with tailored properties for various scientific applications. chemimpex.com
The silanol functional group imparts unique reactivity to the molecule. For example, other silanols like triisopropylsilanol are known to act as scavengers during peptide synthesis, where they stabilize reactive intermediates. smolecule.com While specific research on this compound in this exact role is less documented, its structural similarity suggests potential for similar applications. It can be used to produce more complex silane derivatives, expanding the toolbox available to synthetic chemists for creating novel molecules with specific functionalities. chemimpex.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane |
| N,N-dimethylacrylamide |
| N-isopropylacrylamide |
| Tetraethyl orthosilicate |
| Triisopropylsilane |
Intermediate for Complex Silane Derivatives
This compound serves as a crucial building block in the field of organosilicon chemistry. Its utility as a versatile intermediate facilitates the synthesis of more complex and functionally diverse silane derivatives. chemimpex.comchemimpex.com The presence of a reactive hydroxyl group on the silicon atom allows for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks. Researchers utilize this compound to develop advanced materials with specifically tailored properties for applications in fields such as electronics and nanotechnology, where the precise structure of silane compounds is critical for performance. chemimpex.comchemimpex.com Its role as a precursor is fundamental in the laboratory-scale synthesis of novel silane compounds, aiding in the exploration of new materials. chemimpex.com
Methodological Development in Protecting Group Chemistry
In the realm of organic synthesis, the diethyl(isopropyl)silyl (DEIPS) group, derived from this compound, has been developed as a novel protecting group for alcohols. elsevierpure.com Protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with reactions at other sites in a molecule. The DEIPS group has demonstrated high stability under a wide range of conditions commonly used in organic synthesis. elsevierpure.com
A key advantage of the DEIPS group is its distinct reactivity profile, which allows for its selective removal under mild acidic conditions. This chemoselectivity enables it to be cleaved without affecting other common protecting groups, such as the t-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) groups, which is a significant advantage in multi-step synthesis. elsevierpure.com This characteristic allows for precise, sequential deprotection strategies in the synthesis of complex molecules.
| Property | Diethyl(isopropyl)silyl (DEIPS) Group | Other Silyl (B83357) Groups (TBDMS, TES) |
| Introduction | Silylation of alcohol with DEIPS chloride. | Silylation with corresponding silyl chlorides. |
| Stability | High stability to many organic synthesis reaction conditions. elsevierpure.com | Varying stability; generally robust but susceptible to certain conditions. |
| Deprotection | Cleaved under mild acidic conditions. elsevierpure.com | Typically requires fluoride ions (e.g., TBAF) or stronger acidic conditions. |
| Orthogonality | Can be selectively removed in the presence of TBDMS, TES, and other groups. elsevierpure.com | Removal can sometimes affect other acid- or fluoride-labile groups. |
Catalytic and Biocatalytic Innovations
Design of Novel Organocatalysts
The development of organocatalysts—small organic molecules that accelerate chemical reactions—is a major focus in modern chemistry, offering an alternative to traditional metal-based catalysts. gla.ac.uk In this context, the structural motifs found in silanols are being explored for their potential in catalyst design. The silicon atom can be activated by Lewis bases, which coordinate to the silicon and increase the nucleophilicity of other groups attached to it. gla.ac.uk This principle is central to the design of catalysts for reactions involving silanes. While specific research detailing this compound as a direct organocatalyst is not prominent, its structure is relevant to the development of bifunctional catalysts, where one part of the molecule binds the substrate while another part performs the catalytic transformation. The design of chiral organocatalysts often involves fine-tuning steric and electronic properties to achieve high selectivity, a process where the varied substituents of functionalized silanols could prove advantageous. nih.gov
Exploration of Biocatalyzed Silylation Reactions
In a move towards more sustainable and environmentally friendly chemical processes, researchers are exploring the use of enzymes for reactions that traditionally require harsh reagents. mdpi.comresearchgate.net One such area is the biocatalytic silylation of alcohols and phenols using silanols. This process, which forms silyl ethers, typically releases only water as a byproduct, conforming to the principles of green chemistry. mdpi.com
Studies have utilized the enzyme silicatein-α (Silα), originally found in marine sponges, to catalyze the condensation of silanols with various alcohols. researchgate.net Research using triethylsilanol, a close structural analog of this compound, has demonstrated that Silα can effectively catalyze silylation. The enzyme showed a preference for phenols over aliphatic alcohols and exhibited enantioselectivity, preferentially silylating the S-enantiomers of chiral alcohols. mdpi.com The reaction conditions, such as the choice of solvent, were found to be critical, with nonpolar solvents like n-octane and toluene (B28343) providing the highest substrate conversion. mdpi.com This work opens the door for developing robust and selective biocatalysts for organosilicon chemistry. mdpi.com
Bioactive Molecule Design
Silanol Analogues as Enzyme Inhibitors (e.g., Metalloprotease Inhibitors)
Silanols have emerged as a promising class of compounds in the design of bioactive molecules, particularly as enzyme inhibitors. nih.govacs.org Their potential stems from the ability of the silicon-hydroxyl group to mimic the hydrated carbonyl group of a transition state in peptide hydrolysis. acs.orgacs.org This makes them effective transition-state analogue inhibitors, especially for metalloproteases, which are zinc-dependent enzymes involved in numerous pathological conditions. wikipedia.org
Angiotensin-converting enzyme (ACE), a well-studied metalloprotease, has been a key target for silanol-based inhibitors. nih.govacs.org Research has shown that silanediol-containing peptide mimics can be highly potent ACE inhibitors. nih.govacs.org The inhibitory mechanism is believed to involve the chelation of the zinc ion in the enzyme's active site by the two hydroxyl groups of the silanediol (B1258837). nih.govacs.org This strong interaction stabilizes the enzyme-inhibitor complex and blocks the enzyme's catalytic activity.
In contrast, analogous compounds containing a single methylsilanol group were found to be poor inhibitors. nih.gov This highlights the critical role of the silanediol moiety for potent activity. The steric bulk around the silicon atom can also be tuned to inhibit the self-condensation that is often problematic for simpler silanols, leading to more stable and effective inhibitor molecules. acs.org
| Compound Type | Target Enzyme | Mechanism of Action | Inhibitory Potency (IC50) |
| Silanediol Peptide Mimics | Angiotensin-Converting Enzyme (ACE) | Transition-state analogue; chelation of active site Zn²⁺. nih.govacs.org | As low as 14 nM. nih.govacs.org |
| Methylsilanol Peptide Mimics | Angiotensin-Converting Enzyme (ACE) | Poor ligation to active site Zn²⁺. nih.gov | >3000 nM. nih.gov |
Isosteric Replacements in Biologically Relevant Compounds
The application of this compound as a specific isosteric replacement in biologically relevant compounds is not extensively documented in publicly available research. However, the broader class of compounds to which it belongs, silanols, has been a subject of interest in medicinal chemistry for isosteric and bioisosteric substitutions of alcohols. The replacement of a carbon atom with a silicon atom in a biologically active molecule can lead to significant changes in its physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, which in turn can influence its biological activity.
In drug design, the hydroxyl group of an alcohol is a key functional group for hydrogen bonding interactions with biological targets. Silanols are considered valuable isosteres for alcohols because the silicon-oxygen bond is more polarized and the silanol proton is more acidic than its carbon-based counterpart. This enhanced acidity can lead to stronger hydrogen bond donor capabilities, potentially improving the binding affinity of a drug candidate to its target receptor. While specific studies involving this compound are not available, the general principle of using silanols as isosteres for carbinols in medicinal chemistry is an area of active investigation. The strategic incorporation of silyl groups, including silanols, is a recognized strategy to modulate properties like size and lipophilicity in drug design.
Chromatographic Stationary Phase Design (e.g., HPLC)
Currently, there is no specific mention in the scientific literature of this compound being used in the design or synthesis of chromatographic stationary phases for techniques such as High-Performance Liquid Chromatography (HPLC). The design of HPLC stationary phases, particularly for reversed-phase chromatography, is a highly developed field that primarily utilizes silica-based supports.
The surface of these silica supports is characterized by the presence of silanol groups (Si-OH). These surface silanols are crucial as they serve as the primary attachment points for the chemical modification of the stationary phase. In reversed-phase HPLC, these silanols are reacted with organosilanes, such as octadecylsilanes (for C18 columns), to create a hydrophobic surface.
However, not all silanol groups on the silica surface react during this process due to steric hindrance. The remaining, unreacted silanol groups, often referred to as residual silanols, can negatively impact chromatographic performance. These residual silanols are often acidic and can lead to undesirable interactions with basic analytes, causing peak tailing and poor chromatographic resolution.
To mitigate the effects of residual silanols, a process called "end-capping" is employed. This involves reacting the stationary phase with a small, highly reactive silane, such as trimethylchlorosilane, to cap the remaining accessible silanol groups. While this compound is a silanol itself, its specific application as a modifying agent or for the synthesis of the primary stationary phase has not been reported. The development of modern stationary phases focuses on using high-purity silica with a reduced concentration of acidic silanols and more effective end-capping strategies to improve the analysis of a wide range of compounds.
Future Research Directions and Emerging Paradigms for Diethyl Isopropyl Silanol
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The convergence of artificial intelligence (AI) and chemistry is creating a new paradigm for molecular design and discovery. For Diethyl(isopropyl)silanol and its derivatives, machine learning (ML) models offer the potential to rapidly predict physicochemical properties, reactivity, and performance in various applications. By training algorithms on existing datasets of organosilicon compounds, researchers can develop models that guide the synthesis of new silanols with tailored functionalities.
Future research will likely focus on using AI to:
Predict Properties: Develop quantitative structure-property relationship (QSPR) models to forecast characteristics such as thermal stability, solubility, and adhesion-promoting capabilities.
Optimize Synthesis: Employ ML algorithms to optimize reaction conditions (e.g., temperature, catalyst choice, solvent) for the synthesis of this compound, aiming for higher yields and purity.
Design Novel Molecules: Utilize generative models to explore the vast chemical space around the this compound scaffold, proposing novel structures with enhanced properties for specific applications in electronics or pharmaceuticals. Thermodynamics-informed machine learning can be particularly useful in designing novel materials with a focus on sustainability. semanticscholar.org
This data-driven approach promises to accelerate the development cycle of new organosilicon materials, reducing the reliance on traditional trial-and-error methodologies. semanticscholar.org
Sustainable Synthesis and Green Chemistry Methodologies for Organosilicon Compounds
The chemical industry's shift towards sustainability has significant implications for the production of organosilicon compounds. mdpi.com Traditional methods often rely on the Müller-Rochow process, which, while efficient, involves chlorinated intermediates and significant energy consumption. nih.gov Future research is focused on developing greener synthetic routes to this compound and related compounds.
Key emerging methodologies include:
Enzymatic Oxidation: The use of enzymes, such as cytochrome P450 monooxygenase, offers a highly selective and environmentally benign method for oxidizing hydrosilanes to silanols under mild conditions, using oxygen as the terminal oxidant. researchgate.netresearchgate.net This approach avoids the formation of disiloxane (B77578) byproducts, a common issue in conventional syntheses. researchgate.netresearchgate.net
Photochemical Synthesis: Visible light-mediated transformations are emerging as a sustainable approach to organic synthesis. soci.org Photoinduced oxidation of the corresponding hydrosilane provides a practical and general route to a wide array of silanols under ambient reaction conditions, with photochemical energy solely initiating the reaction. soci.org
Chlorine-Free Direct Processes: A significant challenge is the development of direct synthesis methods that avoid chlorine. nih.gov Research into the direct reaction of silicon with alcohols, such as isopropanol (B130326) and ethanol, presents a promising green alternative to the use of alkyl chlorides. mdpi.comnih.gov
Dehydrogenative Coupling: The coupling of a silane (B1218182) with an alcohol is an attractive method for forming silyl (B83357) ethers, with hydrogen gas as the only byproduct, representing a highly atom-economical process. researchgate.net
| Methodology | Key Features | Reagents/Catalysts | Byproducts | Sustainability Aspect |
| Enzymatic Oxidation | High selectivity, mild conditions, avoids disiloxane formation. researchgate.netresearchgate.net | Cytochrome P450 enzymes, O₂. researchgate.net | Water. | Biocatalysis, use of renewable resources. |
| Photochemical Synthesis | Uses visible light energy, ambient conditions, scalable in flow chemistry. soci.org | Photochemical initiator, aerobic conditions. soci.org | Minimal, depending on initiator. | Energy efficiency, reduced waste. |
| Chlorine-Free Direct Process | Bypasses chlorinated intermediates like methyl chloride. mdpi.comnih.gov | Silicon, alcohols (e.g., ethanol), copper catalyst. nih.gov | Hydrogen, hydrocarbons. | Avoids hazardous reagents and chlorinated waste. |
| Dehydrogenative Coupling | High atom economy for silyl ether formation. researchgate.net | Metal catalysts. researchgate.net | H₂. | High atom efficiency, clean reaction. |
Exploration of Novel Reactivity and Unprecedented Transformations
While the basic reactivity of silanols is understood, future research aims to uncover novel transformations and harness the unique electronic properties of silicon. nih.gov Unlike carbon, silicon can access higher coordination numbers, leading to hypervalent intermediates that open up distinct mechanistic pathways. researchgate.netacs.org
Emerging areas of exploration for this compound include:
Catalyst Synthesis: The reaction of gaseous organosilicon compounds with metal surfaces can produce metallic silicides, a class of materials with interesting catalytic properties. spectroscopyonline.comchimia.ch this compound could serve as a precursor for the in situ modification of metal catalysts, creating a new class of materials with tailored selectivity and activity. spectroscopyonline.comchimia.ch
Photochemical Reactions: Computational studies have highlighted that organosilicon compounds exhibit unique reactivity patterns in photochemical reactions, distinct from their carbon analogues. researchgate.net Exploring the behavior of this compound under UV or visible light could lead to unprecedented rearrangements and addition reactions.
Hypervalent Silicon Chemistry: The ability of silicon to expand its valence state can be exploited. acs.org Using this compound as a building block, researchers could design and study stable pentacoordinate siliconate species, which may exhibit unique catalytic activity or serve as reactive intermediates in complex organic syntheses.
Advanced Characterization Techniques for In-situ and Real-time Studies
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for process optimization and the discovery of new reactivity. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring are becoming indispensable tools. chimia.ch These methods provide a window into the dynamic changes of reacting species, including transient intermediates that are invisible to traditional offline analysis. chimia.ch
Future research will increasingly rely on:
Operando Spectroscopy: This powerful approach involves studying materials under actual reaction conditions. youtube.com Techniques like operando X-ray Absorption Spectroscopy (XAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to observe the structural evolution of a catalyst being modified by this compound in real-time. youtube.comnih.gov
Inline Reaction Monitoring: Spectroscopic probes integrated directly into a reactor can track the progress of a reaction continuously. Near-Infrared (NIR) and Raman spectroscopy are particularly well-suited for monitoring the hydrolysis of silane precursors and the subsequent condensation to form silanols and polysiloxanes, providing real-time data on the concentration of key functional groups. nih.govacs.orgspectroscopyonline.comaps.org
Advanced NMR Spectroscopy: Solid-state and liquid NMR spectroscopy are vital for characterizing the structure of organosilicon compounds and intermediates. researchgate.net 29Si NMR, in particular, provides direct insight into the bonding environment of the silicon atom during hydrolysis-condensation reactions. researchgate.net
| Technique | Type | Information Provided | Application Example for this compound |
| FT-IR/NIR Spectroscopy | In-situ / Inline | Real-time concentration of functional groups (Si-OH, Si-O-C, Si-O-Si). soci.orgaps.org | Monitoring the kinetics of condensation polymerization. |
| Raman Spectroscopy | In-situ / Inline | Molecular structure and bond vibrations; good for aqueous systems. nih.govacs.org | Studying the hydrolysis of a precursor to this compound. |
| NMR Spectroscopy (²⁹Si, ¹H) | In-situ / Offline | Detailed structural information, identification of intermediates, reaction progress. researchgate.netaps.org | Characterizing oligomeric species formed during sol-gel processes. |
| X-ray Absorption Spectroscopy (XAS) | Operando | Electronic structure and local coordination environment of silicon or metal atoms. youtube.comnih.gov | Investigating the interaction of this compound with a metal catalyst surface under reaction conditions. |
| X-ray Photoelectron Spectroscopy (XPS) | In-situ | Surface elemental composition and chemical states. | Analyzing the surface modification of a substrate after treatment with the silanol (B1196071). |
Multidisciplinary Applications and Interfacing with Other Scientific Fields
The versatility of this compound makes it a valuable compound at the intersection of several scientific disciplines. aps.org Its ability to act as a coupling agent, a surface modifier, and a synthetic intermediate facilitates its integration into diverse technologies. aps.org
Future research will likely see this compound or its derivatives playing a key role in:
Materials Science and Nanotechnology: As a surface modification agent, it can be used to alter the hydrophobicity of surfaces, which is critical in textiles and microelectronics. aps.org In nanotechnology, it can functionalize nanoparticles, improving their dispersion and compatibility with polymer matrices.
Medicinal Chemistry and Pharmacology: Organosilicon compounds are being explored as isosteres of carbon-based drugs, where the substitution of carbon with silicon can favorably alter metabolic stability and bioavailability. Silanols are key intermediates in the synthesis of these silicon-containing bioactive molecules. This compound could also act as a stabilizing agent for active pharmaceutical ingredients in drug formulations. aps.org
Cosmetic Science: The compound is incorporated into cosmetic products for its moisturizing properties and ability to enhance skin feel, providing a smooth application. aps.org
Polymer Chemistry: As a key intermediate in the synthesis of silicone polymers, it contributes to the production of advanced materials like sealants, adhesives, and coatings known for their thermal stability and flexibility. aps.org
The continued exploration of this compound will undoubtedly lead to its application in yet unforeseen areas, driven by interdisciplinary collaboration between chemists, materials scientists, engineers, and biologists.
Q & A
Q. What are the standard synthetic routes for Diethyl(isopropyl)silanol, and how can its purity be validated?
this compound is typically synthesized via hydrolysis of chlorosilane precursors (e.g., diethyl(isopropyl)chlorosilane) under controlled aqueous conditions. Purity validation requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Sharp resonances for ethyl, isopropyl, and silanol protons confirm structural integrity. Broad peaks near 3300 cm⁻¹ in IR spectroscopy indicate silanol O-H stretching .
- Gas Chromatography-Mass Spectrometry (GC/MS) : Used to detect volatile byproducts (e.g., cyclic siloxanes) and quantify purity .
Q. How do silanol groups in this compound influence its reactivity in surface modification applications?
The lone hydroxyl group in silanol enables covalent bonding with hydroxylated surfaces (e.g., silica nanoparticles). Reactivity is pH-dependent: acidic conditions protonate the silanol, reducing nucleophilicity, while basic conditions deprotonate it, enhancing condensation reactions. Competitive intermolecular self-condensation must be minimized via dilute solutions or low-temperature synthesis .
Advanced Research Questions
Q. What experimental strategies mitigate competing side reactions (e.g., oligomerization) during this compound synthesis?
- Solvent Choice : Use aprotic solvents (e.g., tetrahydrofuran) to limit water availability and suppress oligomerization .
- Catalyst Optimization : Acidic catalysts (e.g., HCl) accelerate hydrolysis but require strict stoichiometric control to avoid over-protonation.
- In-situ Monitoring : Real-time FTIR or Raman spectroscopy tracks silanol formation and byproduct evolution .
Q. How do computational methods (e.g., density-functional theory) predict the electronic properties of this compound?
Density-functional theory (DFT) models correlate the electron density distribution of silanol groups with their reactivity. For example, the Laplacian of the electron density at the O-H bond critical point predicts hydrogen-bonding strength, which influences surface adsorption kinetics .
Q. What mechanisms explain the thermal stability of this compound in catalytic systems?
Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, attributed to silanol condensation forming siloxane bridges. In catalytic environments (e.g., zeolites), steric hindrance from ethyl/isopropyl groups delays degradation. Stability tests under continuous flow (e.g., 68-hour runs at 400°C) confirm robustness in ethanol dehydration reactions .
Methodological Challenges
Q. How should researchers resolve contradictions in catalytic activity data for silanol-containing systems?
- Control Experiments : Compare catalytic performance of silanol-free analogs (e.g., methyl-terminated silanes) to isolate silanol-specific effects .
- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) to quantify silanol density and correlate with activity trends .
- Statistical Validation : Apply ANOVA to assess reproducibility across multiple synthesis batches .
Q. What analytical protocols quantify trace silanol residues in polymer matrices?
- Solid-state NMR : Detects silanol protons in cross-linked polymers with detection limits <0.1 mol%.
- Titration Methods : Fluoride-ion-selective electrodes measure residual silanol groups via reaction with NaF .
Research Design Considerations
Q. How to formulate hypothesis-driven studies on silanol reactivity?
Follow the PICOT framework:
- Population : Silanol-functionalized catalysts.
- Intervention : Varying alkyl substituents (ethyl vs. isopropyl).
- Comparison : Catalytic selectivity for ethanol dehydration.
- Outcome : Byproduct (ethylene/diethyl ether) ratios.
- Time : Long-term stability over 100+ hours .
Q. What statistical tools are optimal for analyzing silanol-dependent reaction kinetics?
- Multivariate Regression : Models the relationship between silanol density and reaction rate constants.
- Principal Component Analysis (PCA) : Identifies dominant variables (e.g., temperature, solvent polarity) in complex datasets .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.
- First Aid : Immediate rinsing with water for eye/skin exposure; avoid inducing vomiting if ingested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
